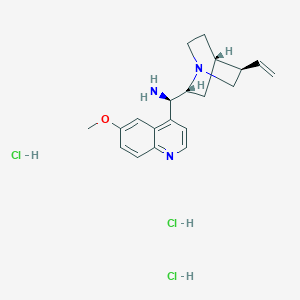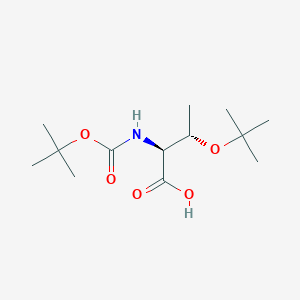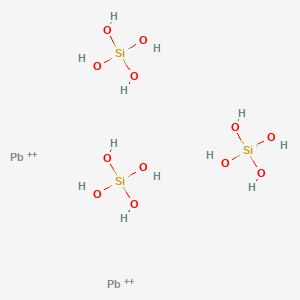
lead(2+);silicic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
lead(2+);silicic acid is a chemical compound that combines silicic acid with lead ions. Silicic acid itself is a weak acid formed by silicon, oxygen, and hydrogen, and is often found in aqueous solutions. The lead(2+) salt form of silicic acid is less commonly discussed but has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H4SiO4), lead(2+) salt (2:3) typically involves the reaction of lead salts with silicic acid under controlled conditions. One common method is to dissolve lead nitrate in water and then add a solution of silicic acid. The reaction is carried out at room temperature, and the resulting precipitate is filtered and dried to obtain the lead(2+) salt of silicic acid.
Industrial Production Methods
Industrial production of silicic acid (H4SiO4), lead(2+) salt (2:3) may involve more complex processes, including the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The use of advanced filtration and drying techniques is also common in industrial settings to achieve the desired purity and physical properties.
Chemical Reactions Analysis
Types of Reactions
Silicic acid (H4SiO4), lead(2+) salt (2:3) can undergo various chemical reactions, including:
Oxidation: The lead component can be oxidized to higher oxidation states.
Reduction: Lead ions can be reduced to metallic lead under certain conditions.
Substitution: The lead ions can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with silicic acid (H4SiO4), lead(2+) salt (2:3) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and complexing agents like EDTA. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lead dioxide, while reduction may yield metallic lead. Substitution reactions can result in the formation of other metal silicates.
Scientific Research Applications
Silicic acid (H4SiO4), lead(2+) salt (2:3) has various scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other lead-containing compounds and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in medical imaging and as a component in certain therapeutic formulations.
Industry: Utilized in the production of specialized glass and ceramics, as well as in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of silicic acid (H4SiO4), lead(2+) salt (2:3) involves its interaction with various molecular targets and pathways. The lead ions can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The silicic acid component can also participate in polymerization and condensation reactions, leading to the formation of complex structures.
Comparison with Similar Compounds
Similar Compounds
Silicic acid (H4SiO4): The parent compound, which does not contain lead ions.
Lead(2+) acetate: A lead salt with different anions, used in various industrial applications.
Lead(2+) silicate: Another lead-containing silicate compound with different stoichiometry.
Uniqueness
Silicic acid (H4SiO4), lead(2+) salt (2:3) is unique due to its specific combination of silicic acid and lead ions, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
lead(2+);silicic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H4O4Si.2Pb/c3*1-5(2,3)4;;/h3*1-4H;;/q;;;2*+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJMXRXORPJTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.O[Si](O)(O)O.O[Si](O)(O)O.[Pb+2].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12O12Pb2Si3+4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.0e+02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride](/img/structure/B8194878.png)
![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8194890.png)
![8H-Indeno[1,2-d]oxazole, 2,2'-cyclopropylidenebis[3a,8a-dihydro-,(3aS,3'aS,8aR,8'aR)-](/img/structure/B8194894.png)


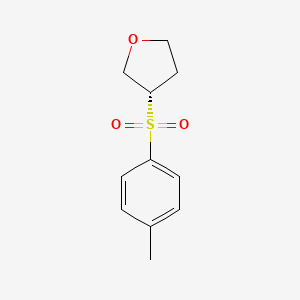
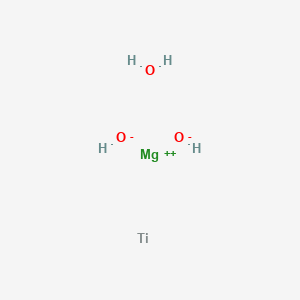
![4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride](/img/structure/B8194929.png)

![4-[[(2E)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B8194941.png)
![2,7,10,15-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8194953.png)
